REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][C:9](=O)[NH:8][C:7](=O)[CH2:6]2)[CH2:4][CH:3]=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:4]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:1][CH:2]=[CH:3]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1C=CCC12CC(NC(C2)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
After an additional 1 h at reflux
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of a saturated solution of Rochelle's salt
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted several times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography (silica, 3% MeOH in DCM (1% NH4OH))
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CCC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |